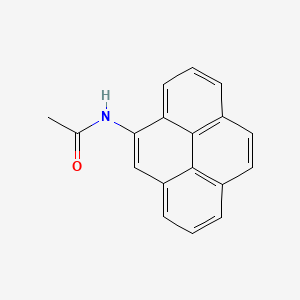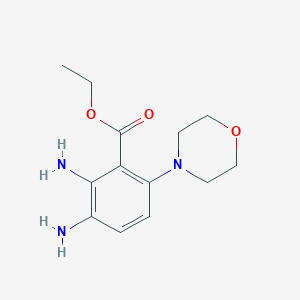
Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzoate core substituted with diamino and morpholinyl groups, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-diaminobenzoic acid with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified using techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate: shares similarities with other benzoate derivatives, such as mthis compound and ethyl 2,3-diamino-6-(piperidin-4-yl)benzoate.
Triazine derivatives: Compounds like 2,4-diamino-6-phenyl-1,3,5-triazine exhibit similar chemical properties and applications.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and potential biological activity. The presence of both diamino and morpholinyl groups allows for diverse chemical modifications and interactions with biological targets.
特性
CAS番号 |
921222-10-8 |
|---|---|
分子式 |
C13H19N3O3 |
分子量 |
265.31 g/mol |
IUPAC名 |
ethyl 2,3-diamino-6-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C13H19N3O3/c1-2-19-13(17)11-10(4-3-9(14)12(11)15)16-5-7-18-8-6-16/h3-4H,2,5-8,14-15H2,1H3 |
InChIキー |
WBEAESKERACLCG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1N)N)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


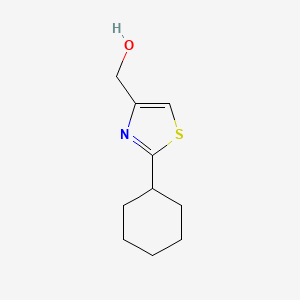

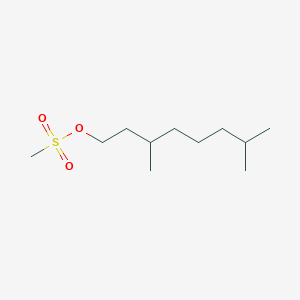
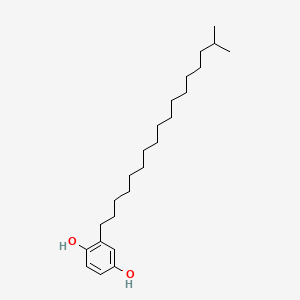
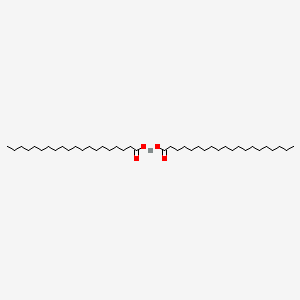
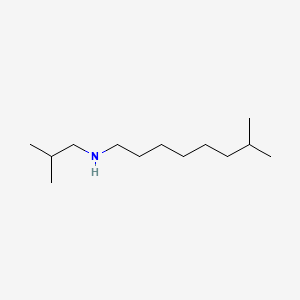

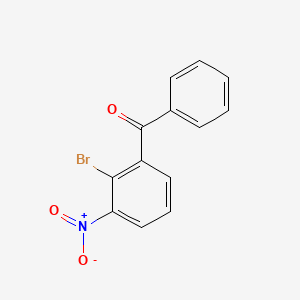
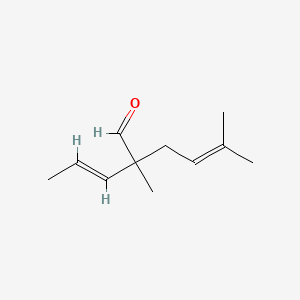
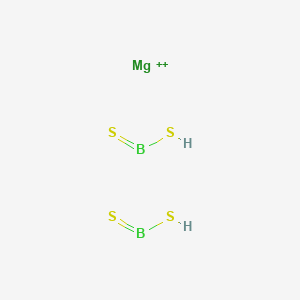
![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)


